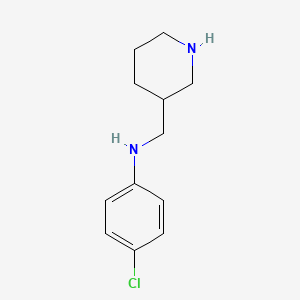

4-chloro-N-(piperidin-3-ylmethyl)aniline

Description

4-Chloro-N-(piperidin-3-ylmethyl)aniline (molecular formula: C₁₂H₁₆ClN₂, molecular weight: 226.72 g/mol) is a secondary amine featuring a chloro-substituted aniline core linked to a piperidin-3-ylmethyl group. This compound is cataloged by Enamine Ltd (ID: EN300-399622) with 95% purity . Potential applications include pharmaceutical intermediates or corrosion inhibitors, inferred from structurally related compounds .

Properties

IUPAC Name |

4-chloro-N-(piperidin-3-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h3-6,10,14-15H,1-2,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBSRUFZFPGOQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(piperidin-3-ylmethyl)aniline typically involves the reaction of 4-chloroaniline with piperidine derivatives. One common method is the reductive amination of 4-chloroaniline with 3-piperidinemethanol in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(piperidin-3-ylmethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4-chloro-N-(piperidin-3-ylmethyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(piperidin-3-ylmethyl)aniline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The chloroaniline backbone is common among analogs, but substituents on the nitrogen atom dictate physicochemical and functional properties. Key derivatives include:

Key Observations :

- Electron Effects : Nitro () and methoxy () groups alter electron density, influencing reactivity in electrophilic substitution.

- Steric and Conformational Properties : The piperidinylmethyl group (target compound) introduces conformational flexibility, whereas cyclopropylmethyl () imposes steric constraints.

- Chirality : The pyridin-2-ylethyl derivative () exhibits chirality, critical for enantioselective applications.

Physicochemical and Computational Data

Experimental Properties

- 4-Chloro-N-(4-nitrophenyl)aniline : Orange solid (50% yield), HRMS (ESI): m/z 227.0815 [M-H]⁻ .

- 4-Chloro-N-(4-propoxybenzyl)aniline : Computed XLogP3 = 4.9; high lipophilicity .

- 4-Chloro-N-(4-methoxybenzylidene)aniline : DFT studies correlate inhibition efficiency with Fukui functions and local softness, indicating nucleophilic attack sites .

Biological Activity

4-Chloro-N-(piperidin-3-ylmethyl)aniline, with the CAS number 1226033-55-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro substituent on the aniline ring and a piperidine moiety, which is critical for its biological activity. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H16ClN2 |

| Molecular Weight | 224.72 g/mol |

| CAS Number | 1226033-55-1 |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for tested strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Bacillus subtilis | 7.5 |

These results suggest that the compound may be a promising candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific enzymes or receptors within microbial cells. This interaction may inhibit critical processes such as cell wall synthesis or protein production, leading to microbial death.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in MDPI evaluated the antimicrobial properties of various aniline derivatives, including this compound. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against S. aureus and E. coli . -

Structure-Activity Relationship (SAR) :

Research has shown that modifications to the piperidine ring can significantly affect the biological activity of this class of compounds. Substituents on the aniline moiety were found to enhance antimicrobial potency, indicating a clear structure-activity relationship . -

Potential in Drug Development :

The compound is being explored as a scaffold for developing new pharmaceutical agents targeting bacterial infections. Its unique structure allows for further modification to optimize efficacy and reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.